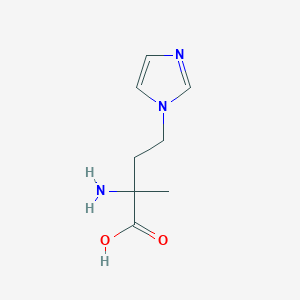

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid

Description

2-Amino-4-(1H-imidazol-1-yl)-2-methylbutanoic acid is a non-proteinogenic amino acid derivative characterized by a methyl-substituted amino group and a 1H-imidazole ring attached to the fourth carbon of a butanoic acid backbone (CAS: 929973-66-0) . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its structural versatility in drug design.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-amino-4-imidazol-1-yl-2-methylbutanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-8(9,7(12)13)2-4-11-5-3-10-6-11/h3,5-6H,2,4,9H2,1H3,(H,12,13) |

InChI Key |

UWLXQHHEAMXTPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CN=C1)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 1H-imidazole with 2-amino-4-fluorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) and is refluxed at elevated temperatures (around 120°C) under a nitrogen atmosphere for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The amino group can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the amino group can yield various amine derivatives.

Scientific Research Applications

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-methylbutanoic acid (3b)

- Structure: Features a benzimidazole core linked via a methylene bridge to the amino group of 3-methylbutanoic acid.

- Key Differences :

- Benzimidazole (fused benzene-imidazole ring) vs. standalone imidazole in the target compound.

- Higher aromaticity and bulkiness in 3b may reduce solubility in polar solvents compared to the target compound.

- Applications : Synthesized for antimicrobial and anticancer studies; melting point 254–256°C .

2-Amino-4-(1H-imidazol-1-yl)benzoic Acid

- Structure: Substitutes the butanoic acid chain with a benzoic acid backbone.

- Key Differences: Aromatic carboxylic acid vs. aliphatic carboxylic acid in the target compound. Enhanced acidity (pKa ~4.2 for benzoic acid vs. ~4.8 for butanoic acid derivatives).

- Applications : Used as a scaffold in medicinal chemistry due to its planar structure .

2-(Ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic Acid

- Structure: Ethylamino substitution at C2 and methyl-substituted imidazole at C3.

- Methyl-imidazole enhances lipophilicity (logP ~1.2 vs. ~0.8 for the target compound).

- Applications : Investigated for kinase inhibition; CAS 1247570-74-6 .

Functional and Application-Based Comparisons

Table 1: Comparative Analysis of Key Compounds

Pharmacological and Industrial Relevance

- Target Compound : Its discontinued status suggests niche applications, though its structure aligns with bioactive molecules requiring imidazole-mediated interactions (e.g., histidine mimics) .

- Benzimidazole Analogues : Broadly used in antiparasitic and antiviral drugs (e.g., albendazole), leveraging their planar structure for DNA intercalation .

- Ethylamino Derivatives: Modified pharmacokinetics due to ethyl substitution may enhance blood-brain barrier penetration .

Biological Activity

2-Amino-4-(1H-imidazol-1-yl)-2-methylbutanoic acid, a compound characterized by its unique imidazole ring, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2, with a molecular weight of approximately 168.19 g/mol. The compound features an imidazole ring and a carboxylic acid functional group, which are critical for its biological interactions. The structural characteristics suggest potential applications in pharmacology, particularly as enzyme inhibitors and antimicrobial agents.

| Property | Description |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| Functional Groups | Imidazole ring, carboxylic acid |

Antiviral Properties

Research indicates that compounds with imidazole moieties often exhibit antiviral activity. Specifically, studies have shown that this compound may inhibit the replication of viruses such as influenza A. Its mechanism involves interaction with viral proteins, thereby preventing their function and replication.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is also noteworthy. The imidazole ring can bind to active sites of enzymes, modulating their activity through competitive inhibition. This property is significant in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of the imidazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within bacterial cells.

Study 1: Antiviral Efficacy

A study published in 2023 investigated the antiviral properties of this compound against influenza A virus. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting the compound's potential as an antiviral agent.

Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited the activity of certain enzymes by binding to their active sites, suggesting its utility in metabolic regulation .

The biological activity of this compound can be attributed to several key mechanisms:

- Binding Affinity : The imidazole ring facilitates strong binding interactions with target proteins or enzymes.

- Competitive Inhibition : By occupying active sites on enzymes, it prevents substrate access and subsequent enzymatic reactions.

- Antiviral Mechanism : It interferes with viral protein functions necessary for replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.